molecular formula C14H19NO5 B13570900 (R)-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid

(R)-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid

Cat. No.: B13570900
M. Wt: 281.30 g/mol
InChI Key: ZIXYFXKBPXJIOV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxypropanoic acid moiety. One common method involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxypropanoic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Deprotection: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Regeneration of the hydroxy group

    Deprotection: Formation of the free amine

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is used as a building block for the synthesis of various peptides and complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in structural biology studies .

Medicine

In medicine, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is explored for its potential as a drug intermediate. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid lies in its combination of the Boc-protected amino group and the hydroxypropanoic acid moiety. This combination provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial applications .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(3R)-3-hydroxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10-6-4-9(5-7-10)11(16)8-12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1

InChI Key

ZIXYFXKBPXJIOV-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.